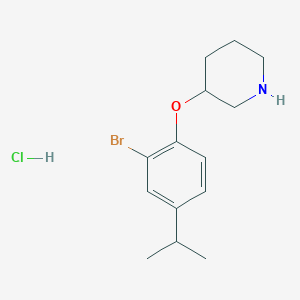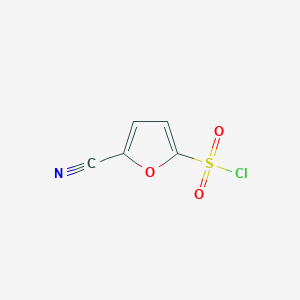
3-(2-Bromo-4-isopropylphenoxy)piperidine hydrochloride
Vue d'ensemble
Description
3-(2-Bromo-4-isopropylphenoxy)piperidine hydrochloride, also known as BIPH, is an important chemical compound used in many scientific research applications. It is a white, crystalline solid that is soluble in water and other organic solvents. It is a derivative of piperidine, an alkaloid found in many plants, and is used in a variety of research applications, including organic synthesis, drug development, and biochemical research. BIPH is an important tool for scientists to study the structure and function of biological molecules.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis and structural study of 3t-isopropyl-2r,6c-diphenyl-4-oxopiperidinium nitrate and N-benzoyl-3t-isopropyl-2r,6c-diphenylpiperidin-4-one oxime This study synthesized and determined the crystal structures of 3t-Isopropyl-2r,6c-diphenyl-4-oxopiperidinium nitrate (2) and N-benzoyl-3t-isopropyl-2r,6c-diphenylpiperidin-4-one oxime (4). The piperidine ring in compound 2 adopts a chair conformation, while compound 4 shows a boat conformation, with the isopropyl group in the boat-axial position. This research could be foundational for understanding similar compounds like 3-(2-Bromo-4-isopropylphenoxy)piperidine hydrochloride (Vimalraj, Pandiarajan, & Bhat, 2010).
Crystal and molecular structure of 4-carboxypiperidinium chloride The study offers insights into the molecular and crystal structure of 4-Piperidinecarboxylic acid hydrochloride. It reveals the conformation of the piperidine ring and details the hydrogen bond interactions within the molecule, potentially aiding in understanding the behavior of structurally related compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Chemical Synthesis and Reactivity
Asymmetric synthesis of 2-substituted piperazines from chiral non-racemic lactams This study focuses on synthesizing a series of 3-substituted piperidines from lactam 1 through various chemical reactions. The synthesis process involves alkylation and diastereoselective substitution, providing a methodological basis for the synthesis of similar compounds (Micouin et al., 1994).
Stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation of 2-(2-mesyloxyethyl)azetidines This paper presents a novel approach for synthesizing a variety of new 4-oxypiperidines. It explores the reactivity of 2-(2-mesyloxyethyl)azetidines and demonstrates a ring transformation process, potentially relevant for the synthesis of related piperidine compounds (Mollet et al., 2011).
Propriétés
IUPAC Name |
3-(2-bromo-4-propan-2-ylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO.ClH/c1-10(2)11-5-6-14(13(15)8-11)17-12-4-3-7-16-9-12;/h5-6,8,10,12,16H,3-4,7,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXWBPHZPXDAMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC2CCCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromo-4-isopropylphenoxy)piperidine hydrochloride | |
CAS RN |
1220019-15-7 | |
| Record name | Piperidine, 3-[2-bromo-4-(1-methylethyl)phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[2-(4-Boronophenoxy)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B1525558.png)
![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine](/img/structure/B1525559.png)







![5-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525569.png)